Cyclopropylmethyl dihydrogen phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

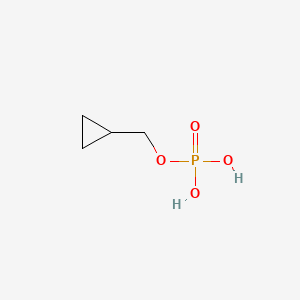

Cyclopropylmethyl dihydrogen phosphate, also known as this compound, is a useful research compound. Its molecular formula is C4H9O4P and its molecular weight is 152.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Prodrug Development

Cyclopropylmethyl dihydrogen phosphate is primarily recognized for its utility in synthesizing nucleoside phosphate and phosphonate prodrugs. These prodrugs are crucial for enhancing the bioavailability and therapeutic efficacy of nucleoside analogs, which are vital in antiviral therapies.

- Mechanism of Action : The phosphorylation process involves converting nucleoside analogs into their active triphosphate forms, facilitating their incorporation into viral DNA or RNA. This mechanism is essential for the antiviral activity against various viruses, including HIV and hepatitis C virus (HCV) .

- Research Findings : Studies have shown that this compound can effectively phosphorylate nucleosides, leading to increased antiviral potency and reduced side effects compared to traditional antiviral agents .

Antiviral Activity

The compound has demonstrated antiviral properties, particularly against herpes simplex virus and varicella-zoster virus. Its derivatives have been explored for their potential to provide safer alternatives to existing antiviral medications .

Enzyme Substrates

This compound serves as a substrate in enzymatic reactions involving kinases and phosphatases. Its role as a phosphate donor is critical in various biochemical pathways, including energy metabolism and signal transduction .

Chemical Synthesis

The compound is utilized in synthetic organic chemistry for constructing complex molecules. Its unique structure allows it to participate in various chemical reactions, including phosphorylation and esterification processes .

Biochar Production

Recent studies have investigated the use of this compound in biochar production from biomass pyrolysis. The presence of this compound can enhance the stability and carbon retention properties of biochars, making them more effective for soil amendment and carbon sequestration .

Case Studies and Research Findings

| Study Title | Findings | Application |

|---|---|---|

| Synthesis of Nucleoside Phosphate Prodrugs | This compound successfully phosphorylated nucleoside analogs, enhancing their antiviral activity | Antiviral drug development |

| Enzymatic Reactions with this compound | Demonstrated effectiveness as a substrate for kinases | Biochemical research |

| Biochar Characteristics with Phosphate Compounds | Improved carbon retention properties when used with this compound | Environmental sustainability |

Propriétés

Numéro CAS |

56599-14-5 |

|---|---|

Formule moléculaire |

C4H9O4P |

Poids moléculaire |

152.09 g/mol |

Nom IUPAC |

cyclopropylmethyl dihydrogen phosphate |

InChI |

InChI=1S/C4H9O4P/c5-9(6,7)8-3-4-1-2-4/h4H,1-3H2,(H2,5,6,7) |

Clé InChI |

OXYVEFJTACOTDQ-UHFFFAOYSA-N |

SMILES |

C1CC1COP(=O)(O)O |

SMILES canonique |

C1CC1COP(=O)(O)O |

Key on ui other cas no. |

56599-14-5 |

Synonymes |

cyclopropylmethyl dihydrogen phosphate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.